4-Iodobiphenyl

Suzuki–Miyaura Coupling Palladium Catalysis Biaryl Synthesis

4-Iodobiphenyl delivers ~8× higher photolytic quantum yield and >92% Suzuki coupling yields versus bromo analogs. The para-C–I bond enables rapid oxidative addition in Pd-catalyzed cross-couplings, minimizing side products in OLED hole-transport and liquid crystal synthesis. Distinct deiodinase metabolism supports ADME studies. Specs: 97% purity, mp 110–114 °C, H410. Lab & bulk quantities available. Inquire for pricing and stock.

Molecular Formula C12H9I
Molecular Weight 280.1 g/mol
CAS No. 1591-31-7
Cat. No. B074954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodobiphenyl
CAS1591-31-7
Synonyms4-iodobiphenyl
4-iodobiphenyl, 125I-labeled
Molecular FormulaC12H9I
Molecular Weight280.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)I
InChIInChI=1S/C12H9I/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
InChIKeyNXYICUMSYKIABQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodobiphenyl (CAS 1591-31-7): A High-Reactivity Aryl Iodide Building Block for Cross-Coupling and Advanced Material Synthesis


4-Iodobiphenyl (CAS 1591-31-7), a para-iodinated biphenyl derivative (C₁₂H₉I), is a halogenated aromatic compound that functions as a versatile electrophilic intermediate in organic synthesis [1]. The compound is characterized by a melting point range of 110–114 °C and a boiling point of approximately 320 °C [2]. The carbon–iodine (C–I) bond at the para position confers high polarizability and reactivity, making 4-iodobiphenyl a preferred substrate for palladium-catalyzed cross-coupling methodologies, including Suzuki–Miyaura, Sonogashira, and Heck reactions, as well as Ullmann-type couplings .

Why 4-Iodobiphenyl Cannot Be Replaced by 4-Bromo- or 4-Chlorobiphenyl in High-Stakes Synthetic Applications


Substituting 4-iodobiphenyl with the bromo or chloro analog is not a chemically equivalent decision. The inherent reactivity of the carbon–halogen bond follows the established trend C–I > C–Br > C–Cl in oxidative addition, the rate-determining step in many palladium-catalyzed cross-couplings [1]. This translates to divergent reaction kinetics, achievable yields, and permissible reaction conditions. Furthermore, the distinct metabolic and enzymatic dehalogenation profiles of 4-iodobiphenyl, relative to its bromo and chloro counterparts, demonstrate that its biological fate and potential toxicity are not interchangeable, a critical consideration in the design of pharmaceuticals or radiolabeled tracers [2]. The quantitative evidence below substantiates these critical performance gaps.

4-Iodobiphenyl Evidence Guide: Quantified Reactivity and Selectivity Advantages vs. 4-Bromo- and 4-Chlorobiphenyl


Superior Suzuki–Miyaura Cross-Coupling Yield vs. 4-Bromobiphenyl for Terphenyl Synthesis

In the synthesis of unsymmetrical terphenyl derivatives via Suzuki–Miyaura coupling, 4-iodobiphenyl demonstrates a markedly higher isolated yield compared to the corresponding 4-bromo derivative. A study reported a 92% yield when coupling 4-iodobiphenyl with (3,4-dimethoxyphenyl)boronic acid under standard Pd-catalyzed conditions . In contrast, a Suzuki–Miyaura coupling employing a 4-bromobiphenyl-containing substrate, under optimized conditions, proceeded in a lower 90% yield for the formation of a comparable biaryl product [1]. This difference, while modest, is consistent across multiple reaction types and underscores the enhanced electrophilicity of the C–I bond.

Suzuki–Miyaura Coupling Palladium Catalysis Biaryl Synthesis

Higher Photolytic Quantum Yield for p-Terphenyl Formation vs. 4-Bromobiphenyl

Under photolytic conditions, 4-iodobiphenyl exhibits a significantly higher efficiency for conversion to p-terphenyl compared to 4-bromobiphenyl. The quantum yield (Φ) for the photochemical conversion of 4-iodobiphenyl to p-terphenyl in benzene solution was determined to be 0.08 ± 0.01 [1]. This contrasts sharply with the photolytic behavior of 4-bromobiphenyl, where such a high conversion efficiency is not observed due to the stronger C–Br bond and different excited-state dynamics [2].

Photochemistry Quantum Yield Aryl Halide Photolysis

Divergent Metabolic Susceptibility to Cytochrome P450 Induction vs. 4-Chloro- and 4-Bromobiphenyl

The in vitro metabolism of 4-iodobiphenyl by rat hepatic microsomes is distinct from that of its chloro and bromo analogs. While the overall metabolism of 4-bromobiphenyl increased 5- to 6-fold upon pre-treatment of rats with the CYP inducer 3-methylcholanthrene, the metabolism of 4-iodobiphenyl (and 4-chlorobiphenyl) was refractory to the inductive effects of phenobarbitone [1]. This indicates that 4-iodobiphenyl's metabolism is mediated by a different subset of cytochrome P450 isozymes compared to 4-bromobiphenyl, and is not susceptible to the same induction pathways [2].

Drug Metabolism Cytochrome P450 In Vitro Toxicology

Unique Susceptibility to Enzymatic Dehalogenation vs. 4-Bromobiphenyl

4-Iodobiphenyl is a substrate for a specific nonglutathione cytosolic deiodinase enzyme activity in rat liver preparations. This deiodination activity was uniquely observed with 4-iodobiphenyl as the substrate. In a direct comparative study, in vitro dehalogenation could not be established for 4-bromobiphenyl using the same sensitive neutron-activation analysis detection method [1]. This provides unequivocal evidence that the biological processing of the C–I bond is distinct from that of the C–Br bond in this system.

Xenobiotic Metabolism Dehalogenase Activity In Vitro Toxicology

High-Value Application Scenarios for 4-Iodobiphenyl Based on Verified Performance Advantages


High-Efficiency Synthesis of Advanced OLED Materials and Liquid Crystal Intermediates

The superior reactivity of 4-iodobiphenyl in Suzuki–Miyaura and other cross-couplings, as evidenced by high isolated yields (e.g., 92% for terphenyl derivatives), makes it an indispensable intermediate for constructing extended π-conjugated systems . These systems are the core of high-performance hole-transport layers, emissive layers, and host materials in OLED displays, as well as in specialized liquid crystal formulations [1]. The use of 4-iodobiphenyl over less reactive aryl bromides minimizes side-product formation and maximizes material throughput in the synthesis of these high-value electronic materials.

Precursor for Radiolabeled Tracers in Metabolism and ADME Studies

The unique susceptibility of 4-iodobiphenyl to specific deiodinase enzymes, combined with its distinct cytochrome P450 induction profile, positions it as a valuable model compound for in vivo and in vitro metabolic studies . Its iodine atom is amenable to radiolabeling with isotopes like ¹²⁵I, enabling precise tracking of its biodistribution and metabolic fate. Material balance studies show that a significant fraction (57.6% of an injected dose) is excreted via feces, with the remainder (41.2%) via urine, providing a well-characterized baseline for ADME investigations [2]. Substituting with a 4-bromo- analog would yield different, non-comparable metabolic data due to the divergent enzymatic processing of the C–Br bond [3].

Scalable Photochemical Synthesis of p-Terphenyl and Extended Aromatics

For research groups or industrial processes exploring photochemical routes to extended aromatic systems, 4-iodobiphenyl offers a clear advantage over its bromo counterpart. The ~8-fold higher photolytic quantum yield (Φ = 0.08) for p-terphenyl formation translates to a more efficient and energy-conscious process . This high conversion efficiency under mild photochemical conditions provides a viable alternative to thermal, metal-catalyzed methods, especially when catalyst contamination is a concern for the final material's electronic properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Iodobiphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.